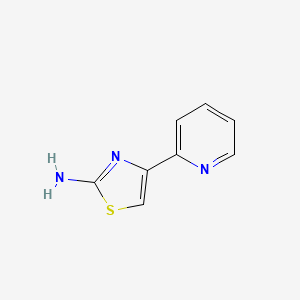

4-吡啶-2-基-噻唑-2-胺

描述

4-Pyridin-2-yl-thiazol-2-ylamine is a chemical compound with the CAS Number: 30235-26-8 . It has a molecular weight of 178.24 and its IUPAC name is 4-(pyridin-2-yl)-1H-1lambda3-thiazol-2-amine . The InChI key for this compound is NOGSJVYIUOTCQC-UHFFFAOYSA-N .

Synthesis Analysis

A novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .Molecular Structure Analysis

The InChI code for 4-Pyridin-2-yl-thiazol-2-ylamine is 1S/C8H8N3S/c9-8-11-7 (5-12-8)6-3-1-2-4-10-6/h1-5,12H, (H2,9,11) .Chemical Reactions Analysis

The inhibition effect of 4-Pyridin-2-yl-thiazol-2-ylamine against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Physical And Chemical Properties Analysis

The storage temperature for 4-Pyridin-2-yl-thiazol-2-ylamine is room temperature .科学研究应用

抗癌应用

4-吡啶-2-基-噻唑-2-胺及其衍生物因其在癌症治疗中的潜在应用而被广泛研究。Ivasechko 等人 (2022) 的一项研究合成了新型吡啶-噻唑杂化分子,发现它们对各种癌细胞系表现出高抗增殖活性。具体来说,这些化合物对急性人类早幼粒细胞白血病细胞和其他肿瘤类型表现出选择性的细胞毒作用,而对正常人类细胞表现出最小的毒性。这表明它们作为抗癌剂的潜力 (Ivasechko 等人,2022 年)。

抗菌和抗肿瘤活性

4-吡啶-2-基-噻唑-2-胺的另一个重要应用是开发具有抗菌和抗肿瘤活性的化合物。Xun-Zhong 等人 (2020) 报道了两种锌 (II) 配合物与吡啶噻唑衍生物的合成,这些化合物对某些细菌和癌细胞系表现出显着的抗菌活性和特异性 (Xun-Zhong 等人,2020 年)。

化学中的电子和结构性质

该化合物的用途还扩展到它在理解化学中的电子和结构性质中的作用。例如,Childs 等人 (1997) 的一项研究探索了 2-(吡嗪-2-基氨基)-4-(吡啶-2-基) 噻唑的铁 (II) 和镍 (II) 阳离子配合物的电子和结构性质,揭示了这些配合物中温度诱导的转变和氢键的见解 (Childs 等人,1997 年)。

作用机制

Target of Action

It is suggested that it may have a role in proteomics research .

Biochemical Pathways

It is suggested that the compound may have a role in proteomics research , indicating that it could potentially influence protein-related pathways.

Action Environment

It is suggested that the compound should be stored at room temperature .

安全和危害

属性

IUPAC Name |

4-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKHMTAXNXLDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360239 | |

| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-2-yl-thiazol-2-ylamine | |

CAS RN |

30235-26-8 | |

| Record name | 4-Pyridin-2-yl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

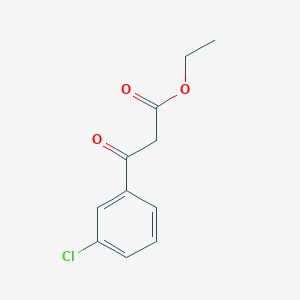

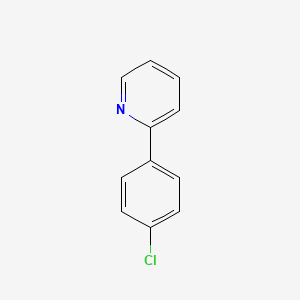

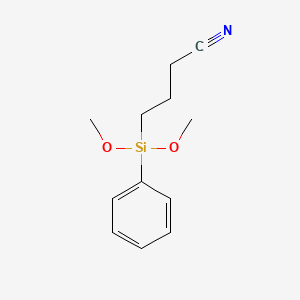

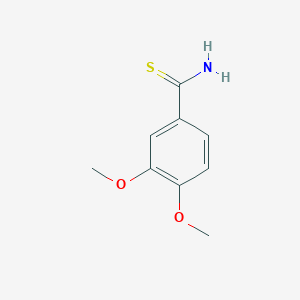

Synthesis routes and methods

Procedure details

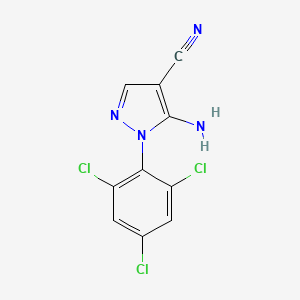

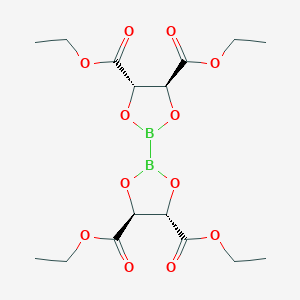

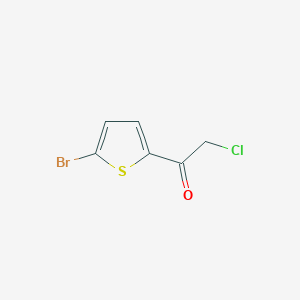

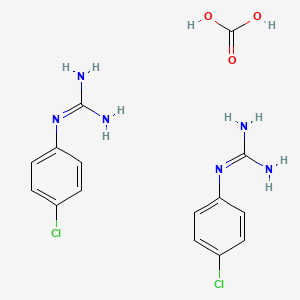

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of 4-(Pyridin-2-yl)thiazol-2-amine and what are the downstream effects of its action?

A1: 4-(Pyridin-2-yl)thiazol-2-amine, often referred to as ICA, primarily targets small-conductance Ca2+-activated K+ (SK) channels. [, ] These channels play a crucial role in regulating the electrical activity of heart cells, specifically in the atria. By blocking these channels, ICA disrupts the normal flow of potassium ions, leading to a prolonged atrial effective refractory period. [, ] This means that the heart's atria take longer to recover after each beat, reducing the likelihood of irregular heart rhythms like atrial fibrillation. [, ]

Q2: What is the structural characterization of 4-(Pyridin-2-yl)thiazol-2-amine?

A2:

- Molecular Formula: C8H7N3S []

- Spectroscopic Data: Crystallographic data reveals that at 150K, the asymmetric unit of 4-(Pyridin-2-yl)thiazol-2-amine comprises three molecules. The structure shows involvement of amine N—H groups and heterocyclic N atoms in intermolecular hydrogen bonding. []

Q3: How does the structure of 4-(Pyridin-2-yl)thiazol-2-amine relate to its activity on SK channels?

A3: While specific structure-activity relationship (SAR) studies focusing on 4-(Pyridin-2-yl)thiazol-2-amine's interaction with SK channels haven't been extensively discussed in the provided research, it's known that subtle changes in a molecule's structure can significantly impact its biological activity. Further research is needed to elucidate the precise SAR for this compound and its derivatives, which could guide the development of more potent and selective SK channel inhibitors. []

Q4: What are the potential benefits of targeting SK channels for treating atrial fibrillation?

A4: Existing antiarrhythmic drugs often come with undesirable side effects. [] The research suggests that targeting SK channels could offer a promising alternative for atrial fibrillation treatment. Specifically, 4-(Pyridin-2-yl)thiazol-2-amine has been shown to effectively terminate and prevent atrial fibrillation in various animal models without affecting the QT interval, a factor linked to potentially dangerous heart rhythm abnormalities. [] This suggests that SK channel inhibitors like 4-(Pyridin-2-yl)thiazol-2-amine might provide a safer and more effective treatment option. []

Q5: Has 4-(Pyridin-2-yl)thiazol-2-amine been tested in humans for atrial fibrillation?

A5: The provided research focuses on the compound's efficacy in various in vitro and in vivo animal models. [, ] While these results are encouraging, further research, including clinical trials, is needed to evaluate the safety and efficacy of 4-(Pyridin-2-yl)thiazol-2-amine in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate](/img/structure/B1585711.png)